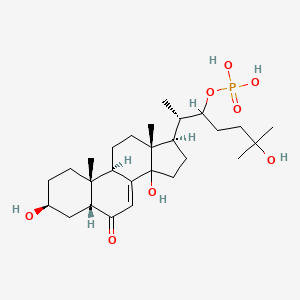

Cholest-7-en-6-one, 3,14,25-trihydroxy-22-(phosphonooxy)-, (3beta,5beta,22R)-

Descripción

2-deoxyecdysone 22-phosphate is a steroidal compound belonging to the ecdysteroid family. Ecdysteroids are polyhydroxylated sterols that play a crucial role in the molting and metamorphosis of arthropods. The molecular formula of 2-deoxyecdysone 22-phosphate is C27H45O8P, and it is characterized by the presence of multiple hydroxyl groups and a phosphate ester at the 22nd position .

Propiedades

Número CAS |

82183-63-9 |

|---|---|

Fórmula molecular |

C27H45O8P |

Peso molecular |

528.6 g/mol |

Nombre IUPAC |

[(2S)-2-[(3S,5R,9R,10R,13R,17R)-3,14-dihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-6-methylheptan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C27H45O8P/c1-16(23(35-36(32,33)34)9-10-24(2,3)30)18-8-13-27(31)20-15-22(29)21-14-17(28)6-11-25(21,4)19(20)7-12-26(18,27)5/h15-19,21,23,28,30-31H,6-14H2,1-5H3,(H2,32,33,34)/t16-,17-,18+,19-,21-,23?,25+,26+,27?/m0/s1 |

Clave InChI |

AOKIBCRWTSJHIE-JDSHZQKYSA-N |

SMILES isomérico |

C[C@@H]([C@H]1CCC2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(CC[C@@H](C4)O)C)C)O)C(CCC(C)(C)O)OP(=O)(O)O |

SMILES canónico |

CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CCC(C4)O)C)C)O)C(CCC(C)(C)O)OP(=O)(O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-deoxyecdysone 22-phosphate involves the phosphorylation of 2-deoxyecdysone. This process is typically catalyzed by the enzyme ecdysteroid 22-kinase, which facilitates the transfer of a phosphate group to the 22nd hydroxyl position of 2-deoxyecdysone . The reaction conditions often include the presence of adenosine triphosphate (ATP) as a phosphate donor and a suitable buffer to maintain the pH.

Industrial Production Methods: Industrial production of 2-deoxyecdysone 22-phosphate is not extensively documented. it is likely that large-scale synthesis would involve the enzymatic phosphorylation of 2-deoxyecdysone using recombinant ecdysteroid 22-kinase. The process would require optimization of reaction conditions to maximize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 2-deoxyecdysone 22-phosphate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The ketone group at the 6th position can be reduced to a hydroxyl group.

Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used to replace the phosphate group.

Major Products:

Oxidation: Formation of 6-keto-2-deoxyecdysone derivatives.

Reduction: Formation of 6-hydroxy-2-deoxyecdysone derivatives.

Substitution: Formation of 22-substituted 2-deoxyecdysone derivatives

Aplicaciones Científicas De Investigación

2-deoxyecdysone 22-phosphate has several scientific research applications:

Chemistry: Used as a model compound to study phosphorylation and dephosphorylation reactions.

Biology: Investigated for its role in insect development and metamorphosis.

Medicine: Explored for potential therapeutic applications due to its structural similarity to other biologically active ecdysteroids.

Industry: Potential use in agriculture as a growth regulator for pest control

Mecanismo De Acción

The mechanism of action of 2-deoxyecdysone 22-phosphate involves its conversion to the active form, 2-deoxyecdysone, by the enzyme ecdysteroid-phosphate phosphatase. The active form then binds to ecdysteroid receptors, initiating a cascade of gene expression changes that regulate molting and metamorphosis in arthropods. The molecular targets include various transcription factors and signaling pathways involved in development .

Comparación Con Compuestos Similares

- Ecdysone

- 20-hydroxyecdysone

- 2-deoxy-20-hydroxyecdysone

Comparison: 2-deoxyecdysone 22-phosphate is unique due to the presence of a phosphate group at the 22nd position, which makes it a storage form of the active ecdysteroid. This phosphate ester can be hydrolyzed to release the active compound, providing a controlled release mechanism. In contrast, other ecdysteroids like ecdysone and 20-hydroxyecdysone do not have this phosphate group and are directly active .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.